molecular formula C38H73NO6S B1193525 (R)-Pam2Cys

(R)-Pam2Cys

Cat. No. B1193525
M. Wt: 672.063
InChI Key: UPAQRWMRKQCLSD-GPOMZPHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Pam2Cys is a more active R diastereomer of Pam2Cys, acting as a potent TLR2 agonist.

Scientific Research Applications

Immunotherapy and Vaccine Development

  • TLR2 Agonists in Cancer Vaccines : (R)-Pam2Cys, characterized by the S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine motif, acts as a potent TLR2 agonist. It can provide "danger signals" to activate the immune system against tumor antigens, making it a potential adjuvant in cancer vaccines (Lu et al., 2020).

  • Synthesis for Vaccine Applications : An improved method for synthesizing Pam2Cys-containing, propargyl-functionalised 'clickable' building blocks has been developed. This facilitates the preparation of self-adjuvanting lipopeptides for vaccines (Wright et al., 2013).

Immunological Responses and Disease Protection

  • Protection Against Influenza : Intranasal administration of Pam2Cys triggers inflammatory and innate immune signals, providing increased resistance against influenza A virus challenge and reducing transmission risk (Tan et al., 2012).

  • Influenza-Associated Secondary Pneumococcal Infections : Prophylactic administration of Pam2Cys mediates anti-viral activity against influenza virus and reduces the impact of secondary infections with Streptococcus pneumoniae (Mifsud et al., 2016).

Molecular and Cellular Studies

  • Structural Requirements for TLR2 Ligand Activity : Investigations into the structural requirement of Pam2Cys as a TLR2 ligand have revealed strict requirements for its agonist activity. This insight is crucial for understanding how Pam2Cys activates dendritic cells and induces immune responses (Zeng et al., 2010).

  • Activation of Macrophages : Pam2Cys based on a Mycoplasma-derived lipopeptide has been shown to activate porcine macrophages, leading to enhanced expression of activation markers and release of proinflammatory cytokines (Franzoni et al., 2021).

properties

Product Name

(R)-Pam2Cys

Molecular Formula

C38H73NO6S

Molecular Weight

672.063

IUPAC Name

S-[(R)-2,3-Bis(palmitoyloxy)propyl]-L-cysteine

InChI

InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)44-31-34(32-46-33-35(39)38(42)43)45-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)/t34-,35+/m1/s1

InChI Key

UPAQRWMRKQCLSD-GPOMZPHUSA-N

SMILES

N[C@@H](CSC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(R)-Pam2Cys

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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